![molecular formula C15H15BrN4O2 B3972047 4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)
4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
'4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'BMPMP' and is a bis-pyrazolyl methanol derivative. BMPMP has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are discussed in detail in
Scientific Research Applications
Corrosion Inhibition in Petroleum Industry
The green synthesis of pyrazol derivatives, including 4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) analogs, has been explored for corrosion mitigation in the petroleum industry. These derivatives demonstrate significant protection efficiency for N80 steel in acidic environments, a crucial aspect in oil well stimulation processes (Singh et al., 2020).
Synthesis Methods and Applications
Various methods have been developed for the synthesis of 4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives. These include eco-friendly and high-yield synthesis methods using different catalysts and conditions, highlighting the compound's versatility and applicability in diverse chemical reactions and potential applications in fungicides, pesticides, and dyestuffs (Elinson et al., 2008), (Vafaee et al., 2015), (Zhou & Zhang, 2015).
Antibacterial Activity
These compounds also show promising antibacterial activity against various bacteria, making them potential candidates for medical applications (Bhavanarushi et al., 2013).
Antioxidant and Antiviral Properties
Further, some derivatives of 4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have been studied for their antioxidant and antiviral properties, expanding their potential utility in the fields of biochemistry and pharmacology (Gouda et al., 2016), (Sujatha et al., 2009).
Green Chemistry and Environmental Applications
These compounds are also significant in green chemistry, with methods developed for their synthesis emphasizing environmentally friendly and cost-effective approaches, highlighting their role in sustainable chemistry practices (Mosaddegh et al., 2010), (Shinde et al., 2019).
properties
IUPAC Name |
4-[(4-bromophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-7-11(14(21)19-17-7)13(9-3-5-10(16)6-4-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYCOGRLSIOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)Br)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B3971965.png)
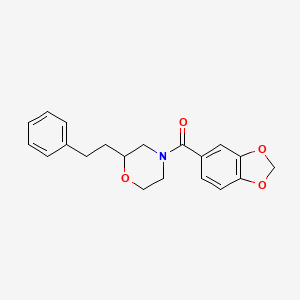
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3971976.png)
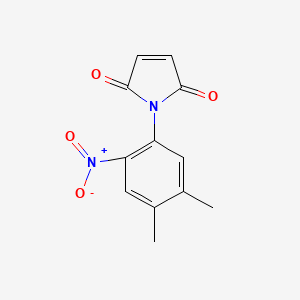
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
![2-[tert-butyl(methyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B3971985.png)
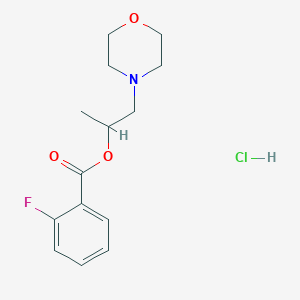

![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)
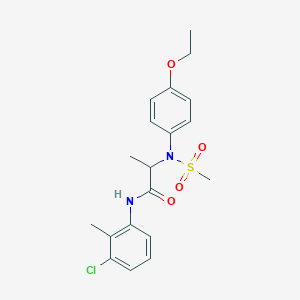
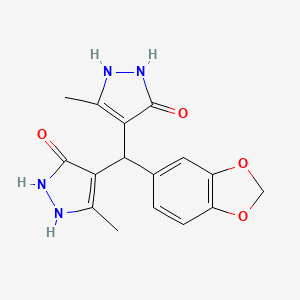
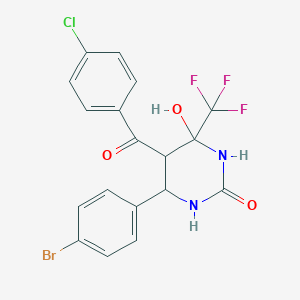
![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)